molecular formula C20H21ClN6O2 B2414795 N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286717-52-9

N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2414795
CAS RN: 1286717-52-9
M. Wt: 412.88
InChI Key: UXSQKVYXLHEFRN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H21ClN6O2 and its molecular weight is 412.88. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Research on derivatives of pyrazolo[3,4-d]pyrimidine, closely related to the specified compound, has shown potential antitumor activity. For example, El-Morsy et al. (2017) synthesized a series of such derivatives and evaluated their effectiveness against the human breast adenocarcinoma cell line MCF7. They found that some derivatives exhibited mild to moderate antitumor activity, highlighting their potential in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antibacterial Properties

Another research avenue for similar compounds involves their antibacterial properties. Desai et al. (2008) synthesized several 2-(4-chlorophenyl) derivatives and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria, finding moderate to good activity. This suggests that such compounds, including the one , could be valuable in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Crystal Structure and Conformation Studies

Understanding the crystal structure and molecular conformation of such compounds is crucial for their application in scientific research. Subasri et al. (2016, 2017) studied the crystal structures of similar compounds, revealing insights into their folded conformations and intramolecular interactions. Such studies are essential for understanding how these compounds might interact with biological targets (Subasri et al., 2016); (Subasri et al., 2017).

Potential in Pain and Anti-inflammatory Applications

The research on derivatives of pyrimidine, similar to the specified compound, also shows promise in pain and anti-inflammatory applications. For instance, Selvam et al. (2012) synthesized thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory properties, indicating their potential therapeutic use in these areas (Selvam, Karthik, Palanirajan, & Ali, 2012).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxopyrimido[4,5-d]pyrimidin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c1-13-6-8-26(9-7-13)20-22-10-16-18(25-20)23-12-27(19(16)29)11-17(28)24-15-4-2-14(21)3-5-15/h2-5,10,12-13H,6-9,11H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSQKVYXLHEFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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